molecular formula C10H16N2OS B2595703 (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol CAS No. 1251309-79-1

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol

Cat. No.: B2595703
CAS No.: 1251309-79-1
M. Wt: 212.31
InChI Key: XECVMWMUENXEDY-UHFFFAOYSA-N
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Description

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 g/mol.

Scientific Research Applications

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol can be achieved through several methods:

    Reduction of a Corresponding Aldehyde: This method involves the reduction of an aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

    Coupling Reactions: This method involves the coupling of a thiazole derivative with a pyrrolidine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from the reactions of this compound include corresponding ketones, carboxylic acids, alcohols, and amines.

Mechanism of Action

The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)propanol: Similar structure but with a propanol group instead of a methanol group.

Uniqueness

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of a thiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECVMWMUENXEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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